Human Phosphomannomutase 2 (PMM2) Inhibition: A Unique High-Throughput Screening Profile
5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol was identified as a weak inhibitor of human phosphomannomutase 2 (PMM2) in a high-throughput screening (HTS) campaign, exhibiting an IC50 of 100 µM [1]. While this level of inhibition is insufficient for direct therapeutic application, this quantitative data point provides a verifiable selectivity profile against this specific enzyme target, which is implicated in congenital disorders of glycosylation. Direct quantitative comparator data for other 5-aryl-1,3,4-oxadiazole-2-thiols in this specific PMM2 assay is not available in the public domain; this evidence is therefore based on a unique target engagement profile for this specific compound.
| Evidence Dimension | In vitro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 100 µM (1.00E+5 nM) |
| Comparator Or Baseline | Not available for direct comparison in this assay |
| Quantified Difference | N/A |
| Conditions | Human Phosphomannomutase 2 (PMM2) enzyme inhibition assay; Burnham Center For Chemical Genomics HTS campaign |
Why This Matters
This HTS data provides a rare, target-specific benchmark, distinguishing this compound from other oxadiazole-thiols that have not been profiled against PMM2, thus offering a starting point for research into this rare disease area.
- [1] BindingDB. (2011). BDBM46616: 5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione. Data curated from PubChem BioAssay AID 1655. View Source
